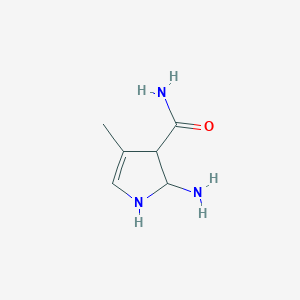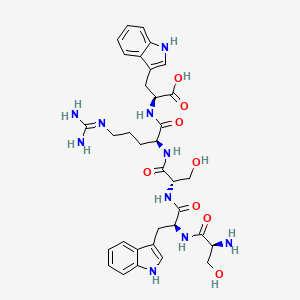![molecular formula C15H10N2O B14184044 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918516-12-8](/img/structure/B14184044.png)
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines the structural features of benzofuran and pyrrolopyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method allows for the efficient production of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It has been investigated for its antidepressant properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. As an antidepressant, it likely modulates neurotransmitter levels in the brain, although the exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Benzofuran-2-yl)pyridine: Shares the benzofuran moiety but differs in the pyridine structure.
2-(4-Pyridyl)benzofuran: Another compound with a similar structure but different functional groups.
Uniqueness
4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined benzofuran and pyrrolopyridine structures, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
918516-12-8 |
|---|---|
Molekularformel |
C15H10N2O |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10N2O/c1-2-4-13-10(3-1)9-14(18-13)11-5-7-16-15-12(11)6-8-17-15/h1-9H,(H,16,17) |
InChI-Schlüssel |
VKXPXONHAGCHFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C4C=CNC4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)


![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)



![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)




![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
